UDP-N-Acetyllactosamine

Description

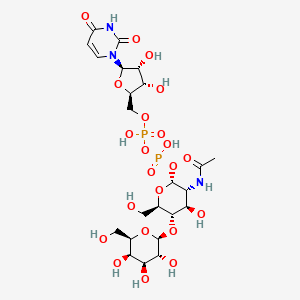

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H37N3O22P2 |

|---|---|

Molecular Weight |

769.5 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C23H37N3O22P2/c1-7(29)24-12-15(33)19(46-22-18(36)16(34)13(31)8(4-27)44-22)9(5-28)45-21(12)47-50(40,41)48-49(38,39)42-6-10-14(32)17(35)20(43-10)26-3-2-11(30)25-23(26)37/h2-3,8-10,12-22,27-28,31-36H,4-6H2,1H3,(H,24,29)(H,38,39)(H,40,41)(H,25,30,37)/t8-,9-,10-,12-,13+,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |

InChI Key |

HKLLEHRZJVWYQV-AYXFMQTESA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |

Synonyms |

UDP N-acetyllactosamine UDP-N-acetyllactosamine uridine diphosphate N-acetyllactosamine |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversion Pathways of Udp N Acetyllactosamine and Its Precursors

Hexosamine Biosynthesis Pathway (HBP) for UDP-N-Acetylglucosamine (UDP-GlcNAc) Synthesis

The HBP is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. frontiersin.orgnih.govresearchgate.net This activated amino sugar is a fundamental building block for the glycosylation of proteins and lipids. nih.govnih.gov

The de novo synthesis of UDP-GlcNAc begins with substrates from central cellular metabolism, including fructose-6-phosphate, glutamine, acetyl-CoA, and uridine (B1682114) triphosphate (UTP). frontiersin.orgresearchwithrutgers.com The pathway consists of four sequential enzymatic reactions. frontiersin.orgresearchgate.net

Formation of Glucosamine-6-phosphate (GlcN-6-P): The pathway's first and rate-limiting step is catalyzed by Glutamine:fructose-6-phosphate amidotransferase (GFAT) . researchgate.netnih.gov This enzyme transfers an amino group from glutamine to fructose-6-phosphate, yielding glucosamine-6-phosphate and glutamate. nih.govnih.gov

Formation of N-acetylglucosamine-6-phosphate (GlcNAc-6-P): The second reaction involves the acetylation of glucosamine-6-phosphate. Glucosamine-phosphate N-acetyltransferase (GNA or GNPNAT1) utilizes acetyl-CoA as the acetyl group donor to convert GlcN-6-P into GlcNAc-6-P. nih.govnih.gov

Formation of N-acetylglucosamine-1-phosphate (GlcNAc-1-P): Subsequently, N-acetylglucosamine-phosphate mutase (AGM or PGM3) catalyzes the isomerization of GlcNAc-6-P to GlcNAc-1-P. nih.govresearchgate.net

Formation of UDP-N-Acetylglucosamine (UDP-GlcNAc): In the final step, UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or GlcNAc1pUT) facilitates the reaction between GlcNAc-1-P and UTP to produce UDP-GlcNAc and pyrophosphate. nih.govnih.gov

Table 1: Enzymes of the Eukaryotic Hexosamine Biosynthesis Pathway

| Step | Enzyme | Abbreviation(s) | Substrates | Products |

|---|---|---|---|---|

| 1 | Glutamine:fructose-6-phosphate amidotransferase | GFAT, GFPT | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate |

| 2 | Glucosamine-phosphate N-acetyltransferase | GNA, GNPNAT1 | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate, CoA |

| 3 | N-acetylglucosamine-phosphate mutase | AGM, PGM3 | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate |

| 4 | UDP-N-acetylglucosamine pyrophosphorylase | UAP1, GlcNAc1pUT | N-acetylglucosamine-1-phosphate, UTP | UDP-N-Acetylglucosamine, Pyrophosphate |

In contrast, many prokaryotes, including E. coli, utilize a more streamlined pathway featuring bifunctional enzymes. researchgate.net The key differences are:

GlmS: Catalyzes the first step, analogous to eukaryotic GFAT. researchgate.net

GlmM (Phosphoglucosamine mutase): This enzyme interconverts glucosamine-6-phosphate and glucosamine-1-phosphate. researchgate.net

GlmU: This remarkable bifunctional enzyme possesses both acetyltransferase and uridyltransferase activities. It first converts glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate and then subsequently catalyzes the final step to produce UDP-GlcNAc from N-acetylglucosamine-1-phosphate and UTP. researchgate.net This single enzyme effectively carries out the roles of both GNA and UAP1 in the eukaryotic pathway. wikipedia.org

Table 2: Comparison of HBP Enzymes in Eukaryotes and Prokaryotes

| Eukaryotic Enzyme | Eukaryotic Function | Prokaryotic Enzyme | Prokaryotic Function |

|---|---|---|---|

| GFAT | Fructose-6-P → Glucosamine-6-P | GlmS | Fructose-6-P → Glucosamine-6-P |

| GNA | Glucosamine-6-P → GlcNAc-6-P | GlmM | Glucosamine-6-P ↔ Glucosamine-1-P |

| AGM | GlcNAc-6-P → GlcNAc-1-P | GlmU (acetyltransferase domain) | Glucosamine-1-P → GlcNAc-1-P |

| UAP1 | GlcNAc-1-P → UDP-GlcNAc | GlmU (uridyltransferase domain) | GlcNAc-1-P → UDP-GlcNAc |

In addition to the de novo HBP, cells can generate UDP-GlcNAc through salvage pathways that recycle existing amino sugars. nih.govnih.gov These pathways provide a mechanism to maintain the cellular pool of UDP-GlcNAc, particularly when de novo synthesis is limited. nih.gov

There are two primary salvage routes:

N-acetylglucosamine (GlcNAc) Salvage: Exogenous GlcNAc or GlcNAc derived from the breakdown of glycoconjugates can be phosphorylated by N-acetylglucosamine kinase (NAGK) to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). researchgate.netresearchgate.net This intermediate then enters the main HBP at the third step, where it is converted to UDP-GlcNAc by the sequential actions of AGM and UAP1. researchgate.net

Glucosamine (B1671600) (GlcN) Salvage: Glucosamine can be salvaged by hexokinase (HK) , which phosphorylates it to produce glucosamine-6-phosphate (GlcN-6-P). researchgate.net This product enters the HBP at the second step, proceeding through the remaining enzymatic reactions (catalyzed by GNA, AGM, and UAP1) to form UDP-GlcNAc. researchgate.net

Enzymatic Formation of UDP-N-Acetyllactosamine (UDP-LacNAc) from UDP-N-Acetylglucosamine

The final step in the formation of this compound involves the transfer of a galactose molecule to UDP-GlcNAc. This reaction is a unique instance of a Leloir glycosyltransferase using a nucleotide-activated monosaccharide as an acceptor substrate. nih.gov

The synthesis of this compound (Gal(β1-4)GlcNAc(α1-UDP)) is catalyzed by beta-1,4-galactosyltransferase (B4GALT) , specifically the B4GALT1 isoenzyme. nih.gov This enzyme transfers a galactose (Gal) residue from the donor substrate, UDP-α-D-galactose (UDP-Gal), to the acceptor substrate, UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc). nih.gov This reaction has been demonstrated using B4GALT1 from both human and bovine milk, as well as recombinant human B4GALT1. nih.gov The product, UDP-LacNAc, has been isolated and characterized, confirming this biosynthetic pathway. nih.gov

The B4GALT enzyme family, particularly B4GALT1, is a type II membrane-bound glycoprotein (B1211001) located in the trans-Golgi apparatus. wikipedia.orgresearchgate.net Its catalytic activity is dependent on the presence of manganese (Mn²⁺) ions. researchgate.netnih.gov

Substrate Specificity: B4GALT enzymes exhibit exclusive specificity for the donor substrate UDP-galactose. wikipedia.orgnih.gov The primary biological role of B4GALT1 is to transfer galactose to terminal N-acetylglucosamine (GlcNAc) residues on the nonreducing ends of glycoprotein and glycolipid carbohydrate chains, forming N-acetyllactosamine (LacNAc) structures. researchgate.netnih.gov However, research has conclusively shown that B4GALT1 can also utilize UDP-GlcNAc as an acceptor, a novel activity for this class of enzyme. nih.gov In lactating mammary tissues, B4GALT1 forms a complex with α-lactalbumin, which alters its acceptor specificity, making glucose a preferred substrate for the synthesis of lactose (B1674315). researchgate.netnih.gov

Catalytic Mechanism: The catalytic domain of B4GALT1 contains flexible loop regions that undergo significant conformational changes upon substrate binding. researchgate.netnih.gov Upon binding of the Mn²⁺ ion and the UDP-Gal donor, a long flexible loop acts as a "lid," closing over the active site. researchgate.netnih.gov This conformational change is crucial as it creates the binding site for the acceptor substrate. researchgate.net A specific tryptophan residue (Trp310 in the human enzyme) plays a critical role in binding the UDP-Gal donor and in the conformational state of the enzyme. nih.gov After the galactose moiety is transferred to the acceptor, the product is released, and the loop reverts to its open conformation to release the remaining UDP. nih.gov

Interconversion and Epimerization with Related Nucleotide Sugars

The biosynthesis of this compound is intrinsically linked to the availability of its precursor nucleotide sugars, particularly UDP-N-acetylgalactosamine (UDP-GalNAc). The formation of UDP-GalNAc often involves the epimerization of a closely related sugar, UDP-N-acetylglucosamine (UDP-GlcNAc). This interconversion is a critical control point in the synthesis of complex carbohydrates.

UDP-N-Acetylglucosamine 4-Epimerase Activity and UDP-N-Acetylgalactosamine (UDP-GalNAc) Formation

In the majority of organisms, from bacteria to humans, the primary route for the synthesis of UDP-N-acetylgalactosamine (UDP-GalNAc) is through the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov This reversible reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7). wikipedia.org This enzyme specifically targets the hydroxyl group at the fourth carbon of the N-acetylglucosamine moiety, inverting its stereochemistry to form N-acetylgalactosamine.

The enzyme, also known as UDP-galactose 4-epimerase (GALE), is a key component of the Leloir pathway for galactose metabolism. wikipedia.org In humans and some bacteria, certain isoforms of GALE can perform the epimerization of both UDP-galactose to UDP-glucose and UDP-GlcNAc to UDP-GalNAc. wikipedia.org The reaction requires the tightly bound co-factor nicotinamide adenine dinucleotide (NAD+) for its catalytic activity. wikipedia.org The formation of UDP-GalNAc is an essential step for the subsequent synthesis of glycoproteins and glycolipids, where it serves as a donor substrate for glycosyltransferases. wikipedia.org The activity of this epimerase is crucial for providing the necessary building blocks for exopolysaccharide (EPS) synthesis in various bacteria, such as Streptococcus thermophilus. asm.org

The standard biosynthetic pathway for UDP-GlcNAc, the substrate for this epimerization, begins with fructose-6-phosphate. nih.govnih.gov Through a series of enzymatic steps, fructose-6-phosphate is converted into UDP-GlcNAc, which can then be acted upon by the 4-epimerase to produce UDP-GalNAc. nih.govnih.gov

Emerging Novel Biosynthetic Routes for UDP-N-Acetylgalactosamine

While the epimerization of UDP-GlcNAc is the canonical pathway for UDP-GalNAc synthesis, research has uncovered alternative, novel biosynthetic routes in certain organisms. nih.govnih.gov These discoveries highlight the metabolic diversity in nucleotide sugar biosynthesis across different domains of life.

A significant finding is the identification of a direct biosynthetic pathway for UDP-GalNAc from glucosamine-6-phosphate (GlcN-6-P) in the thermophilic crenarchaeon Sulfolobus tokodaii. nih.govnih.gov This archaeon was found to lack the gene for UDP-GlcNAc 4-epimerase, suggesting an alternative mechanism. nih.gov The novel pathway involves a newly identified epimerase that directly converts glucosamine-6-phosphate (GlcN-6-P) to galactosamine-6-phosphate (GalN-6-P). nih.govnih.gov This is followed by the action of a phosphogalactosamine-mutase, leading to the formation of UDP-GalNAc, bypassing the need for UDP-GlcNAc as an intermediate. nih.govnih.gov

The discovery of this direct pathway in S. tokodaii has led to the classification of at least three distinct types of UDP-GalNAc biosynthetic pathways:

The conventional conversion pathway from UDP-GlcNAc using UDP-GlcNAc 4-epimerase. nih.gov

A second conversion pathway from UDP-GlcNAc using other known enzymes. nih.gov

The novel direct pathway from glucosamine-6-phosphate utilizing the newly discovered epimerase and mutase activities. nih.govnih.gov

Furthermore, genomic analysis of other Crenarchaeota species that lack all three of these identified pathways suggests that additional, yet-to-be-discovered biosynthetic routes for UDP-GalNAc may exist. nih.gov

Enzymatic Roles of Udp N Acetyllactosamine and Its Derivatives in Complex Glycoconjugate Biosynthesis

Substrate Utilization by N-Acetyllactosamine Synthase in Glycoprotein (B1211001) and Glycolipid Assembly

N-acetyllactosamine (LacNAc) synthase activity is a cornerstone of glycan biosynthesis, primarily catalyzed by β-1,4-galactosyltransferase (β4GalT). This enzyme typically facilitates the transfer of galactose from the donor substrate UDP-galactose (UDP-Gal) to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain of a glycoprotein or glycolipid. However, research has revealed a fascinating alternative catalytic function for this enzyme family.

Studies have demonstrated that β-1,4-galactosyltransferases from various sources, including human and bovine milk, can utilize UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) itself as an acceptor substrate. researchgate.netuu.nlscispace.com In this reaction, the enzyme transfers a galactose residue from UDP-Gal to the GlcNAc moiety of UDP-GlcNAc, resulting in the direct enzymatic synthesis of this compound (Gal(β1-4)GlcNAc-α1-UDP). researchgate.netuu.nl This was the first reported synthesis of a nucleotide-activated disaccharide using a Leloir glycosyltransferase with a nucleotide-activated monosaccharide as the acceptor. researchgate.netuu.nl This finding suggests that β4GalT1 may be responsible for the biosynthesis of UDP-LacNAc that has been isolated from human milk. researchgate.netuu.nl The potential of this synthesized UDP-LacNAc is significant, as it could theoretically serve as a donor substrate for N-acetylglucosaminyltransferases (GlcNAcTs) to transfer the entire LacNAc disaccharide en bloc to an acceptor molecule, although this remains an area for further investigation. scispace.com

The enzyme complex known as lactose (B1674315) synthase illustrates the adaptability of N-acetyllactosamine synthase. This complex consists of the catalytic subunit, N-acetyllactosamine synthase (β4GalT-I), and a regulatory subunit, alpha-lactalbumin. umassmed.edu In the absence of alpha-lactalbumin, the enzyme preferentially synthesizes N-acetyllactosamine. However, in its presence, the substrate specificity of the catalytic subunit is altered, favoring glucose as the acceptor to produce lactose. umassmed.edu

Generation of Type 1 (Galβ1,3GlcNAc) and Type 2 (Galβ1,4GlcNAc) Lactosamine Structures

The structural diversity of glycans is heavily influenced by the linkage between monosaccharide units. N-acetyllactosamine exists as two primary linkage isomers, Type 1 and Type 2, which form the backbones of numerous important biological structures, including Lewis antigens. researchgate.net The synthesis of these isomers is catalyzed by distinct families of galactosyltransferases.

Type 1 (Galβ1,3GlcNAc) Structures: The Type 1 chain is generated by β-1,3-galactosyltransferases (β3GalTs), which belong to the GT31 family of glycosyltransferases. sci-hub.seoup.com These enzymes catalyze the transfer of galactose from UDP-Gal to the C-3 position of a terminal GlcNAc residue. sci-hub.seoup.com

Type 2 (Galβ1,4GlcNAc) Structures: The Type 2 chain, which is prevalent in many oligosaccharides, is formed by β-1,4-galactosyltransferases (β4GalTs), members of the GT7 family. sci-hub.se These enzymes transfer galactose to the C-4 position of the GlcNAc acceptor. oup.com

The generation of these isomeric structures can be performed by specific enzyme isozymes. For example, within the β3GalT family, β3GalT-I, II, and V are known to generate the Type 1 structure, while β4GalT-I, II, IV, and V can produce the Type 2 chain. oup.com The bacterial β3-N-acetylglucosaminyltransferase (β3GlcNAcT) from Helicobacter pylori has shown surprising versatility, demonstrating the capability to use both Type 1 and Type 2 structures as acceptors for further elongation. oup.com

| Lactosamine Type | Linkage | Enzyme Family | Specific Enzymes (Examples) | Donor Substrate | Acceptor Substrate |

|---|---|---|---|---|---|

| Type 1 | Galβ1,3GlcNAc | β-1,3-Galactosyltransferases (β3GalT) | β3GalT-I, β3GalT-II, β3GalT-V | UDP-Galactose | Terminal GlcNAc |

| Type 2 | Galβ1,4GlcNAc | β-1,4-Galactosyltransferases (β4GalT) | β4GalT-I, β4GalT-II, β4GalT-IV, β4GalT-V | UDP-Galactose | Terminal GlcNAc |

Influence of Linkage Isomerism on Subsequent Glycan Branching and Modification

The distinction between Type 1 and Type 2 linkages is not trivial; it profoundly influences the subsequent enzymatic modifications a glycan can undergo, leading to the formation of a wide array of functional epitopes. This linkage isomerism dictates the substrate availability for other glycosyltransferases, such as sialyltransferases and fucosyltransferases.

For instance, the biosynthesis of selectin ligands, which are crucial for leukocyte adhesion, depends on the initial lactosamine structure. The sialyl Lewis-a (sLea) epitope is built upon a Type 1 chain, whereas the sialyl Lewis-X (sLeX) epitope is constructed on a Type 2 chain. oup.comashpublications.org Specific sialyltransferases exhibit preferences for one isomer over the other. ST3Gal-IV and VI, for example, preferentially act on Type 2 acceptors to create the sialylated precursors for sLeX. oup.comashpublications.org Similarly, fucosyltransferases show specificity; FucT-III can act on both Type 1 and Type 2 acceptors but prefers Type 1, which is critical for sLea synthesis. oup.com

Furthermore, these lactosamine units can be extended into repeating poly-N-acetyllactosamine chains, which can be linear (forming the i antigen) or branched by β1-6 N-acetylglucosaminyltransferases to create the I antigen. nih.gov The initial linkage type can influence the efficiency and nature of these extensions and branching events.

Participation in Poly-N-Acetyllactosamine Chain Elongation

Poly-N-acetyllactosamine (poly-LacNAc) chains are linear polymers composed of repeating [Galβ1-4GlcNAcβ1-3]n disaccharide units. researchgate.netosti.gov These extensions are found on both N- and O-linked glycoproteins and glycolipids and are critical for various cellular functions, including immune response and development. researchgate.netosti.gov

Sequential and Iterative Actions of Beta-1,3-N-Acetylglucosaminyltransferases (B3GNTs) and Beta-1,4-Galactosyltransferases

The synthesis and elongation of poly-LacNAc chains are achieved through the coordinated and iterative actions of two key enzyme families: β-1,3-N-acetylglucosaminyltransferases (B3GNTs) and β-1,4-galactosyltransferases (B4GALTs). researchgate.netnih.gov The process involves the alternating addition of GlcNAc and Galactose residues:

A B3GNT transfers a GlcNAc residue from UDP-GlcNAc to a terminal galactose of a LacNAc unit, forming a GlcNAcβ1-3Gal linkage.

A B4GALT then transfers a galactose residue from UDP-Gal to the newly added GlcNAc, creating a Galβ1-4GlcNAc linkage and extending the chain by one LacNAc unit.

This cycle can be repeated multiple times to generate long poly-LacNAc chains. researchgate.net B3GNT2 is recognized as a major poly-N-acetyllactosamine synthase, capable of both initiating and elongating these chains. nih.govpnas.orgresearchgate.net Structural studies of human B3GNT2 show that it recognizes the terminal disaccharide unit, which allows it to extend a variety of poly-LacNAc chains. osti.govnih.gov Evidence suggests that the enzymes involved in this coupled synthesis, such as B3GNT1 and B4GALT1, can physically associate within the Golgi apparatus, potentially forming a complex to enhance the efficiency of polymerization. merckmillipore.com

Role as a Core Scaffold for Terminal Glycan Antigen Presentation

Poly-LacNAc chains are not merely structural extensions; they serve as a crucial scaffold for the presentation of a variety of terminal glycan antigens that mediate cell-cell recognition and signaling. nih.govresearchgate.net By extending the glycan structure away from the protein or lipid surface, these chains make terminal epitopes more accessible for interaction with glycan-binding proteins (lectins).

Important functional structures built upon this scaffold include:

ABO Blood Group Antigens: The H, A, and B antigens can be synthesized on the terminal ends of poly-LacNAc chains. nih.govresearchgate.net

Sialyl Lewis X (sLeX): This critical selectin ligand, involved in inflammation and cancer metastasis, is frequently presented on poly-LacNAc chains. researchgate.net

I/i Antigens: The linear poly-LacNAc chain itself constitutes the i antigen, while branching of this chain creates the I antigen. nih.gov

The expression and elongation of poly-LacNAc are often altered in cancer, where the increased presentation of terminal structures like sLeX can facilitate metastasis through interactions with selectins on other cells. researchgate.net

Broader Contributions of UDP-N-Acetylglucosamine (a Key Precursor) to Glycosylation Pathways

The synthesis of N-acetyllactosamine and its polymers is fundamentally dependent on the availability of its precursor, UDP-N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is a critical metabolite situated at the crossroads of cellular metabolism and is essential for multiple glycosylation pathways. mdpi.comflybase.org UDP-GlcNAc is synthesized from glucose, glutamine, acetyl-CoA, and UTP via the hexosamine biosynthetic pathway (HBP). reactome.orgnih.gov

The key roles of UDP-GlcNAc include:

N-Glycan Biosynthesis: It is the donor substrate for the initial steps in the assembly of the dolichol-linked oligosaccharide precursor, which is subsequently transferred en bloc to asparagine residues on nascent proteins in the endoplasmic reticulum. mdpi.comreactome.org

O-GlcNAcylation: UDP-GlcNAc is the sole substrate for O-GlcNAc transferase (OGT), which catalyzes the addition of a single GlcNAc moiety to serine or threonine residues of nucleocytoplasmic proteins. nih.gov This dynamic post-translational modification acts as a nutrient sensor and regulates the function of thousands of proteins. nih.gov

Glycoconjugate and Polysaccharide Synthesis: It serves as the activated donor for the synthesis of glycosaminoglycans like hyaluronan, and is the monomeric unit for the synthesis of chitin (B13524) in fungi and the exoskeletons of arthropods. mdpi.comnih.govmdpi.com

Glycolipid Assembly: UDP-GlcNAc is a precursor for the biosynthesis of various glycolipids, including those with poly-LacNAc extensions. mdpi.com

Initiation of N-linked Glycosylation via UDP-N-Acetylglucosamine-Dolichyl-Phosphate N-Acetylglucosaminephosphotransferase (DPAGT1/ALG7)

The synthesis of N-linked glycans, a ubiquitous post-translational modification of proteins in eukaryotes, is initiated by the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase, encoded by the DPAGT1 gene in humans and the ALG7 gene in yeast. This enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the soluble nucleotide sugar donor UDP-GlcNAc to the lipid carrier dolichyl phosphate (B84403) (Dol-P) on the cytoplasmic face of the endoplasmic reticulum (ER) membrane. This reaction is the first and rate-limiting step in the assembly of the lipid-linked oligosaccharide (LLO) precursor, Dol-PP-GlcNAc.

The product of this enzymatic reaction, GlcNAc-P-P-dolichol, serves as the foundation upon which a larger oligosaccharide chain is built. This chain is sequentially assembled on the dolichol pyrophosphate anchor, ultimately forming a 14-sugar oligosaccharide (Glc3Man9GlcNAc2-P-P-dolichol). This complete LLO is then transferred en bloc to specific asparagine residues of nascent polypeptide chains within the ER lumen by the oligosaccharyltransferase (OST) complex.

| Feature | Description |

| Enzyme | UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase |

| Genes | DPAGT1 (human), ALG7 (yeast) |

| Substrates | UDP-N-acetylglucosamine (UDP-GlcNAc), Dolichyl phosphate (Dol-P) |

| Product | N-acetylglucosaminyl-diphospho-di-trans,poly-cis-dolichol (GlcNAc-P-P-dolichol) |

| Location | Endoplasmic Reticulum (ER) membrane |

| Function | Catalyzes the first and rate-limiting step of N-linked glycosylation. |

O-GlcNAcylation of Cytoplasmic and Nuclear Proteins by O-GlcNAc Transferase (OGT)

O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single β-N-acetylglucosamine (O-GlcNAc) moiety from UDP-GlcNAc to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is a key regulatory mechanism in a multitude of cellular processes, including transcription, signal transduction, and proteasomal degradation.

Unlike traditional glycosylation that occurs in the ER and Golgi apparatus, O-GlcNAcylation is a nucleocytoplasmic process. The cycling of O-GlcNAc on and off proteins is rapid and is controlled by the interplay between OGT and O-GlcNAcase (OGA), the enzyme responsible for its removal. This dynamic nature allows for a rapid cellular response to various stimuli.

OGT is essential for the viability of dividing mammalian cells. It has been shown to O-GlcNAcylate a wide range of proteins, including transcription factors, histones, and signaling kinases. For example, OGT can directly associate with chromatin and regulate gene expression by modifying histone proteins. Furthermore, O-GlcNAcylation often occurs at or near phosphorylation sites, suggesting a competitive or cooperative interplay between these two crucial post-translational modifications in regulating protein function.

| Feature | Description |

| Enzyme | O-GlcNAc Transferase (OGT) |

| Substrates | UDP-N-acetylglucosamine (UDP-GlcNAc), Target proteins (Ser/Thr residues) |

| Product | O-GlcNAcylated proteins |

| Location | Nucleus, Cytoplasm, Mitochondria |

| Function | Post-translational modification of proteins, regulation of transcription, signal transduction. |

Precursor in Bacterial Peptidoglycan Biosynthesis via UDP-N-Acetylglucosamine 1-Carboxyvinyltransferase (MurA)

In bacteria, UDP-N-acetylglucosamine serves as a crucial precursor for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The first committed step in this pathway is catalyzed by the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase, also known as MurA. This enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine.

The product of the MurA-catalyzed reaction is UDP-N-acetylglucosamine enolpyruvate. This molecule is a key intermediate that provides the linker between the glycan and peptide portions of the final peptidoglycan structure. The MurA enzyme is found in the cytoplasm of bacteria and is essential for their survival, as the integrity of the cell wall is critical for withstanding internal osmotic pressure.

Due to its essential role in bacterial viability and its absence in mammals, MurA is an attractive target for the development of antibiotics. The well-known antibiotic fosfomycin, for instance, acts by irreversibly inhibiting MurA through covalent modification of a key cysteine residue in the active site. While many bacteria possess a MurA enzyme, there can be slight structural differences between homologs in different species. Some Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, have two genes encoding for MurA, which can present a challenge for antibiotic development.

| Feature | Description |

| Enzyme | UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) |

| Substrates | UDP-N-acetylglucosamine, Phosphoenolpyruvate (PEP) |

| Product | UDP-N-acetylglucosamine enolpyruvate, Phosphate |

| Location | Bacterial cytoplasm |

| Function | Catalyzes the first committed step in bacterial peptidoglycan biosynthesis. |

Contribution to Sialic Acid Biosynthesis through UDP-N-Acetylglucosamine 2-Epimerase (GNE)

UDP-N-acetylglucosamine is the starting substrate for the biosynthesis of sialic acids in vertebrates. The key enzyme in this pathway is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). This enzyme catalyzes the first two sequential steps in the de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.

In the first reaction, the epimerase domain of GNE converts UDP-GlcNAc to N-acetylmannosamine (ManNAc), releasing UDP. This is the rate-limiting step in sialic acid biosynthesis. The second reaction, catalyzed by the kinase domain of GNE, is the phosphorylation of ManNAc to form N-acetylmannosamine-6-phosphate (ManNAc-6-P). Subsequent enzymatic steps convert ManNAc-6-P into CMP-N-acetylneuraminic acid, the activated form of sialic acid used by sialyltransferases to modify glycoconjugates.

| Feature | Description |

| Enzyme | UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) |

| Substrates | UDP-N-acetylglucosamine (epimerase), N-acetylmannosamine (kinase) |

| Products | N-acetylmannosamine, UDP (epimerase); N-acetylmannosamine-6-phosphate (kinase) |

| Location | Cytosol |

| Function | Catalyzes the first two and rate-limiting steps of sialic acid biosynthesis. |

Regulatory Mechanisms Governing Udp N Acetyllactosamine Metabolism and Glycosylation Functions

Transcriptional and Translational Control of Biosynthetic and Transferase Enzymes

The expression of genes encoding the enzymes responsible for UDP-N-acetyllactosamine biosynthesis and its subsequent transfer is a primary point of regulation. A key enzyme in this process is β-1,4-galactosyltransferase 1 (B4GALT1), which catalyzes the transfer of galactose to N-acetylglucosamine residues, forming the N-acetyllactosamine unit.

The transcription of the B4GALT1 gene is complex, with evidence suggesting the use of alternative transcription initiation sites that give rise to different transcripts. wikipedia.orgnih.govnih.gov Two main transcripts, approximately 4.1 kb and 3.9 kb in length, have been identified. wikipedia.orgnih.gov The longer transcript typically encodes a type II membrane-bound protein that resides in the trans-Golgi and is involved in glycoconjugate biosynthesis. wikipedia.orgnih.gov The shorter transcript can lead to a soluble form of the enzyme. wikipedia.orgnih.gov The utilization of these different start sites is tissue-specific and developmentally regulated. oup.com For instance, the region upstream of the 4.1 kb start site appears to function as a housekeeping promoter, while the promoter for the 3.9 kb transcript is more active in mammary cells, particularly during lactation for lactose (B1674315) synthesis. oup.com

Furthermore, the 5'-regulatory region of the B4GALT1 gene contains binding sites for various transcription factors, indicating a complex regulatory network. spandidos-publications.comnih.gov These include sites for CTCF, GLI1, TCF7L2, GATA3, and SOX5. spandidos-publications.comnih.gov The presence of these sites suggests that B4GALT1 expression is integrated with multiple signaling pathways controlling cell fate and function. For example, estrogen can regulate B4GALT1 expression through the direct binding of the estrogen receptor-alpha (ER-α) to an estrogen response element (ERE). nih.gov Additionally, microRNAs, such as miR-124-3p, have been shown to regulate B4GALT1 expression post-transcriptionally. biorxiv.org

Translational control mechanisms also play a role in regulating the levels of these enzymes. The efficiency of mRNA translation into protein can be modulated by various cellular factors, ensuring that protein synthesis rates are aligned with the cell's current needs for glycosylation.

Allosteric Regulation of Key Enzymes within the Pathway

Allosteric regulation provides a rapid and sensitive mechanism for controlling the flux through the this compound biosynthetic pathway in response to changes in metabolite concentrations. This form of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits enzymatic activity.

A critical enzyme in the broader context of nucleotide sugar biosynthesis is UDP-glucose pyrophosphorylase (UGP), which catalyzes the formation of UDP-glucose, a precursor for UDP-galactose which is required for N-acetyllactosamine synthesis. figshare.comacs.org UGP is subject to allosteric regulation by various metabolites. figshare.comacs.orgnumberanalytics.com For example, glucose-6-phosphate can act as an allosteric activator, enhancing the enzyme's affinity for its substrate, glucose-1-phosphate. numberanalytics.com Conversely, UDP-glucose can act as a feedback inhibitor. numberanalytics.com

Another key regulatory enzyme is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). uniprot.orguniprot.org The epimerase activity of GNE is allosterically inhibited by CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the end product of the sialic acid biosynthetic pathway. uniprot.orguniprot.orgnih.gov This feedback inhibition is a classic example of metabolic control, preventing the overproduction of sialic acid precursors. medlineplus.govmedlineplus.gov The allosteric site has been mapped to a region of the enzyme between amino acids 255 and 275. nih.gov Mutations in this allosteric site can disrupt this feedback mechanism, leading to an overproduction of sialic acid. medlineplus.govmedlineplus.gov

Furthermore, UDP-N-acetylglucosamine pyrophosphorylase, an enzyme in the pathway leading to UDP-N-acetylglucosamine, has been shown in some organisms to be allosterically activated by glucosamine (B1671600) 6-phosphate. nih.gov This suggests that the pathway can be rapidly upregulated when precursors become available.

| Enzyme | Allosteric Effector | Effect |

| UDP-glucose pyrophosphorylase (UGP) | Glucose-6-phosphate | Activation numberanalytics.com |

| UDP-glucose pyrophosphorylase (UGP) | UDP-glucose | Inhibition numberanalytics.com |

| UDP-glucose pyrophosphorylase (UGP) | Pyruvate | Activation (in a chimeric protein) nih.govmdpi.com |

| UDP-glucose pyrophosphorylase (UGP) | 3-phosphoglyceric acid | Activation (in a chimeric protein) nih.govmdpi.com |

| UDP-glucose pyrophosphorylase (UGP) | Fructose-1,6-bis-phosphate | Activation (in a chimeric protein) nih.govmdpi.com |

| UDP-N-acetylglucosamine 2-epimerase (GNE) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Inhibition of epimerase activity uniprot.orguniprot.orgnih.gov |

| UDP-N-acetylglucosamine pyrophosphorylase | Glucosamine 6-phosphate | Activation (in Giardia) nih.gov |

Post-Translational Modification as a Regulatory Modality

Post-translational modifications (PTMs) of the biosynthetic and transferase enzymes add another layer of complexity and control to the regulation of this compound metabolism. These modifications, which occur after the protein has been synthesized, can alter an enzyme's activity, stability, or subcellular localization. abcam.com

A key PTM for many glycosyltransferases, including B4GALT1, is proteolytic processing. The membrane-bound form of B4GALT1 can be cleaved to release a soluble, active form of the enzyme. wikipedia.orgnih.govuniprot.org This process effectively changes the enzyme's subcellular location and its potential substrates.

Other PTMs, such as phosphorylation and glycosylation, also play regulatory roles. abcam.com For instance, the activity of various kinases can lead to the phosphorylation of glycosyltransferases, potentially modulating their enzymatic activity or their interactions with other proteins. abcam.com The enzymes themselves can also be glycosylated, which can be critical for their proper folding, stability, and function.

The O-GlcNAcylation of proteins, a process that uses the end product of the hexosamine biosynthetic pathway (HBP), UDP-GlcNAc, is a key regulatory PTM that links nutrient status to cellular processes. nih.gov While this modification primarily affects nuclear and cytoplasmic proteins, it highlights the intricate feedback loops that can exist within these metabolic networks.

Metabolic Cross-talk and Integration with Major Cellular Pathways

Linkages with Glucose, Amino Acid, and Lipid Metabolism

The synthesis of this compound begins with fructose-6-phosphate, a key intermediate in glycolysis, directly linking the pathway to glucose metabolism. portlandpress.comflybase.orgresearchgate.net The pathway also requires glutamine for the formation of glucosamine-6-phosphate, thus connecting it to amino acid metabolism. portlandpress.comnih.gov Furthermore, the acetyl group of UDP-N-acetylglucosamine is derived from acetyl-CoA, a central metabolite that links glucose and fatty acid oxidation. researchgate.netnih.gov Finally, the synthesis of the UDP moiety requires UTP, connecting the pathway to nucleotide metabolism and the cell's energy status. flybase.orgnih.gov

This convergence of multiple metabolic inputs makes the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc, a critical node in cellular metabolism. nih.govresearchgate.net

Role as a Metabolic Sensor for Nutrient and Energy Status

Due to its reliance on substrates from various major metabolic pathways, the intracellular concentration of UDP-GlcNAc, a direct precursor to this compound, serves as a sensitive indicator of the cell's nutrient and energy status. researchgate.nethmdb.cafrontiersin.org When nutrients are abundant, the increased flux through glycolysis, amino acid metabolism, and fatty acid oxidation leads to elevated levels of UDP-GlcNAc. frontiersin.orgscholaris.ca

This fluctuation in UDP-GlcNAc levels has profound signaling consequences, most notably through the regulation of O-GlcNAcylation. researchgate.nethmdb.ca As UDP-GlcNAc levels rise, so does the O-GlcNAcylation of numerous nuclear and cytoplasmic proteins, including transcription factors and signaling molecules. frontiersin.org This modification can alter protein activity, stability, and localization, thereby providing a mechanism for the cell to adapt its functions in response to nutrient availability. frontiersin.org For example, elevated levels of O-GlcNAc have been implicated in modulating insulin (B600854) signaling. researchgate.nethmdb.ca Therefore, the HBP and its end product, UDP-GlcNAc, act as a nutrient-sensing rheostat that fine-tunes cellular processes in response to the metabolic environment. frontiersin.org

Subcellular Compartmentalization and its Impact on Glycosylation Flux

The spatial organization of the glycosylation machinery within the cell is a critical factor in regulating the synthesis and utilization of this compound. The majority of glycosyltransferases, including those involved in N-acetyllactosamine synthesis, are type II transmembrane proteins that reside in the Golgi apparatus. nih.govresearchgate.netresearchgate.net

These enzymes are typically localized to specific cisternae of the Golgi stack (cis, medial, or trans). oup.com This compartmentalization creates an assembly line for glycan synthesis, where glycoproteins move sequentially through the Golgi and are modified by the resident enzymes in each compartment. oup.com The specific localization of a glycosyltransferase is determined by signals within its cytoplasmic tail, transmembrane domain, and stem region. nih.govresearchgate.net

The availability of the nucleotide sugar donor, this compound (formed from UDP-galactose and UDP-N-acetylglucosamine), within the Golgi lumen is also a key determinant of glycosylation flux. Nucleotide sugars are synthesized in the cytosol and must be transported into the Golgi by specific nucleotide sugar transporters (NSTs). nih.gov The activity and localization of these transporters are therefore crucial for efficient glycosylation. There is evidence that glycosyltransferases and NSTs can form complexes, potentially coupling nucleotide sugar transport directly to its utilization and enhancing the efficiency of the glycosylation process. nih.gov

Biological and Cellular Significance of Udp N Acetyllactosamine and Its Glycan Products

Mediation of Cell-Cell Recognition and Adhesion Processes

Poly-LacNAc structures are key players in mediating cell-cell recognition and adhesion. They serve as ligands for galectins, a family of carbohydrate-binding proteins, which can crosslink glycoproteins on adjacent cells, thereby facilitating cellular adhesion. nih.govmdpi.comd-nb.info This interaction is vital for the formation and maintenance of tissues and organs. For instance, poly-LacNAc has been identified as an important ligand for galectin-mediated cell adhesion to extracellular matrix (ECM) proteins like laminin (B1169045) and fibronectin. nih.gov The lack of poly-LacNAc can lead to the aggregation of membrane glycoproteins and result in abnormal membrane structures. creative-biolabs.com

Furthermore, the presence of poly-LacNAc on the surface of tumor cells can influence their adhesive properties and contribute to metastasis. creative-biolabs.combibliotekanauki.pl These glycan chains can act as a backbone for the attachment of adhesion molecules, which in turn can trigger signaling pathways that promote tumor cell growth and invasion. creative-biolabs.com

Modulation of Innate and Adaptive Immune Responses

Poly-LacNAc and its derivatives play a significant role in modulating both innate and adaptive immune responses. researchgate.netconicet.gov.ar The presence and length of poly-LacNAc chains on immune cell surface glycoproteins can influence immune cell trafficking, activation, and signaling. researchgate.netresearchgate.net For example, the long chains of poly-LacNAc on N-glycans are thought to suppress excessive immune responses. researchgate.net In vivo studies using knockout mice for the B3GNT2 gene, which is highly expressed in the immune system, showed a significant reduction in poly-LacNAc on glycoproteins of immune cells. researchgate.net These immunocytes with diminished surface poly-LacNAc were found to be hypersensitive and hyperresponsive to stimulation, highlighting the inhibitory role of poly-LacNAc in preventing excessive immune reactions. researchgate.net

In the context of adaptive immunity, N-glycan branching, which involves the addition of LacNAc units, is crucial for B cell responses. A sufficient level of LacNAc within branched N-glycans is necessary to maintain the B cell receptor component CD19 at the cell surface, which is essential for robust adaptive immune responses. nih.gov Conversely, N-glycan branching can negatively regulate the innate function of B cells by inhibiting antigen presentation to T helper cells. nih.gov The T-cell receptor (TCR) complex on the surface of T cells is associated with galectins, which are known to modulate T-cell proliferation and apoptosis, and this association is related to β1,6 branched poly-LacNAc on N-glycans. creative-biolabs.com

Involvement in Developmental and Morphogenetic Events

The expression of poly-N-acetyllactosamine is tightly regulated during embryonic development and tissue morphogenesis. glycoforum.gr.jpglycosmos.org These glycans are involved in processes such as neural cell migration and axon extension. glycoforum.gr.jp For example, polysialic acid, which is a polymer of sialic acid often attached to poly-LacNAc chains on the neural cell adhesion molecule (N-CAM), is thought to reduce the adhesive properties of N-CAM, thereby facilitating cell migration. glycoforum.gr.jp

Linear and branched poly-N-acetyllactosamines are also known as i and I antigens, respectively, which are considered developmental antigens. glycoforum.gr.jp In human erythrocytes, a conversion from the i antigen to the I antigen occurs after birth. glycoforum.gr.jp Keratan (B14152107) sulfate (B86663), a glycosaminoglycan consisting of a poly-N-acetyllactosamine backbone with sulfate modifications, plays important roles in tissue morphogenesis, particularly in the cornea. oup.comglycoforum.gr.jp The specific sulfation pattern of keratan sulfate is a key determinant of its function, influencing cell behavior and the assembly of the extracellular matrix. oup.com

Ligand Recognition and Interaction with Carbohydrate-Binding Proteins (Lectins, Galectins, Selectins)

Poly-N-acetyllactosamine chains are primary ligands for a variety of carbohydrate-binding proteins, including lectins, galectins, and selectins. researchgate.netfrontiersin.org These interactions are fundamental to many of the biological roles of poly-LacNAc. Galectins, in particular, preferentially bind to β-galactoside structures, with N-acetyllactosamine being a key recognition motif. mdpi.comd-nb.infofrontiersin.org The binding affinity of galectins often increases with the length and branching of the poly-LacNAc chains. oup.comoup.com

The interaction between poly-LacNAc and galectins is crucial for forming a dynamic lattice structure at the cell surface, which regulates the clustering and signaling of various cell surface receptors. nih.gov Selectins, another class of lectins, are involved in the adhesion of leukocytes to the vascular endothelium during inflammation, a process that can be mediated by sialylated and fucosylated forms of poly-LacNAc. frontiersin.org The table below summarizes the binding specificity of various lectins for N-acetyllactosamine and related structures.

| Lectin Family | Specific Ligand Structures | Biological Significance of Interaction |

| Galectins | N-acetyllactosamine (LacNAc), Poly-N-acetyllactosamine, T-disaccharide | Cell-cell adhesion, immune modulation, receptor signaling, cancer progression conicet.gov.arfrontiersin.orgfrontiersin.org |

| Selectins | Sialyl Lewis X/A (SLex/a) on poly-LacNAc backbones | Leukocyte rolling and adhesion, inflammation, cancer metastasis glycoforum.gr.jpfrontiersin.org |

| C-type Lectins | Mannose, Fucose, N-acetylglucosamine, Galactose | Pathogen recognition, immune surveillance mdpi.com |

| Siglecs | Sialic acid-terminated glycans (often on poly-LacNAc) | Regulation of immune cell activation, cell-cell interactions conicet.gov.ar |

This table provides a generalized overview. Specificities can vary among individual lectins within a family.

Contribution to Metabolic Homeostasis and Cellular Signaling Integration

The biosynthesis of UDP-N-acetyllactosamine is intrinsically linked to cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP). nih.govpreprints.org This pathway utilizes glucose, glutamine, and acetyl-CoA, positioning UDP-GlcNAc, the precursor to UDP-LacNAc, as a key sensor of the cell's nutrient status. nih.govoup.comnih.gov Changes in the flux through the HBP can alter the levels of UDP-GlcNAc, which in turn affects the extent of N-glycan branching and poly-LacNAc synthesis on cell surface glycoproteins. nih.govscholaris.ca

This "glycan switch" mechanism allows cells to modulate the activity of growth factor receptors and other signaling molecules in response to nutrient availability. oup.comnih.gov For example, increased N-glycan branching can enhance the retention and signaling of certain growth factor receptors on the cell surface by strengthening their interaction with the galectin lattice. oup.com This intricate interplay between metabolism and glycosylation is crucial for maintaining cellular homeostasis and ensuring proper tissue renewal. oup.comelifesciences.org

Roles in Host-Pathogen Interactions and Microbial Virulence

Poly-N-acetyllactosamine glycans on host cell surfaces can be exploited by various pathogens, including bacteria, viruses, and parasites, to facilitate adhesion, invasion, and immune evasion. creative-biolabs.comnih.gov For instance, some strains of Streptococcus suis utilize sialylated poly-N-acetyllactosamine glycans as receptors for adhesion to host cells. researchgate.net Similarly, the type IV pili of Neisseria meningitidis recognize sialylated N-glycans containing poly-N-acetyllactosamine, which contributes to its tropism for the central nervous system. nih.gov

Conversely, the host immune system uses lectins to recognize microbial glycans and initiate an immune response. conicet.gov.ar However, some pathogens have evolved mechanisms to evade this recognition. For example, the periodontopathogen Aggregatibacter actinomycetemcomitans produces a poly-N-acetylglucosamine (PGA) surface polysaccharide that protects it from macrophage killing. nih.gov Furthermore, some parasitic helminths display host-like glycans, including structures containing N-acetyllactosamine, which may help them to modulate the host immune response and establish a chronic infection. oup.com

Advanced Research Methodologies and Experimental Approaches for Studying Udp N Acetyllactosamine

Quantitative Analysis of Nucleotide Sugars and Glycoconjugates

The accurate quantification of UDP-N-acetyllactosamine and related nucleotide sugars is crucial for understanding their roles in cellular processes. Various analytical techniques have been developed and refined to achieve sensitive and reliable measurements from complex biological samples.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotide sugars. creative-proteomics.com Several HPLC-based methods have been established, often employing ion-pair reversed-phase chromatography to enhance the separation of these highly polar compounds. nsf.gov For instance, ion-pair reversed-phase HPLC has been successfully used for the analysis of various nucleotide sugars, though achieving baseline separation of isomers like UDP-glucose and UDP-galactose can be challenging. nsf.govnih.gov The use of porous graphitic carbon (PGC) columns in HPLC has shown great promise in separating a wide range of nucleotide sugars, including UDP-sugars. nih.govnih.gov

When coupled with mass spectrometry (LC-MS), the specificity and sensitivity of detection are significantly increased, allowing for the identification and quantification of low-abundance species. creative-proteomics.com LC-MS is a powerful tool for characterizing glycans and glycoconjugates, providing detailed structural information. acs.orgthermofisher.com This is particularly important for distinguishing between isobaric nucleotide sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc) and its epimer UDP-N-acetylgalactosamine (UDP-GalNAc), which can be achieved with optimized hydrophilic interaction liquid chromatography (HILIC)-MS methods. nih.gov LC-MS/MS, a tandem mass spectrometry approach, further aids in the structural elucidation of flavonoid glycoconjugates and other complex molecules by providing fragmentation patterns. mdpi.com For comprehensive analysis, samples are often analyzed in both positive and negative ion modes. mdpi.com

Table 1: Comparison of HPLC and LC-MS for Nucleotide Sugar Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separation based on analyte's interaction with stationary and mobile phases. | Separation by HPLC followed by mass-based detection and fragmentation for identification. |

| Separation Modes | Ion-pair reversed-phase, porous graphitic carbon, HILIC. nsf.govnih.gov | Utilizes the same separation modes as HPLC. nih.gov |

| Detection | UV absorbance. thermofisher.com | Mass-to-charge ratio (m/z). creative-proteomics.com |

| Sensitivity | Generally lower than LC-MS. | High sensitivity, capable of detecting low-abundance species. creative-proteomics.com |

| Specificity | Can be limited, especially for isomeric compounds. nih.gov | High specificity, allows for differentiation of isobaric compounds. nih.gov |

| Structural Info | Limited to retention time comparison with standards. | Provides molecular weight and fragmentation patterns for structural elucidation. mdpi.com |

| Compatibility | Some ion-pairing reagents are not compatible with MS. nsf.govjhu.edu | Requires volatile mobile phases for optimal performance. nih.gov |

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary electrophoresis (CE) has emerged as a superior alternative to HPLC for the analysis of complex mixtures of nucleotides and nucleotide sugars from cell extracts. researchgate.netnih.gov Its high separation efficiency and relative insensitivity to complex sample matrices make it a powerful tool. researchgate.netnih.gov CE separates molecules based on their charge-to-hydrodynamic volume ratio, enabling the effective resolution of closely related structures and isomers. mdpi.comspringernature.com

Different modes of CE, such as capillary zone electrophoresis (CZE) and capillary gel electrophoresis (CGE), have demonstrated excellent performance in separating isomeric glycans. nih.gov To enhance sensitivity, CE is often coupled with laser-induced fluorescence (LIF) detection, a technique that has been successfully used for the quantitative analysis of ganglioside-derived oligosaccharides. mdpi.com The coupling of CE with mass spectrometry (CE-MS) provides a highly informative analytical platform for the structural characterization of glycans and glycoconjugates. nih.govresearchgate.net This combination is particularly advantageous for analyzing ionic or easily ionizable compounds. researchgate.net

Table 2: Key Parameters in Capillary Electrophoresis for Nucleotide Sugar Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Background Electrolyte | The buffer solution that fills the capillary and conducts the current. | Borate (B1201080) buffers are commonly used and can be coupled with mass spectrometry. jhu.edu A borate buffer (40 mM, pH 9.5) containing 1% PEG has been used to enhance resolution. researchgate.netnih.gov |

| Capillary Coating | Dynamic or permanent coatings are used to control the electroosmotic flow and prevent analyte adsorption to the capillary wall. | Dynamic coating procedures are employed to achieve high reproducibility of migration times, which is crucial for identifying compounds in complex mixtures. researchgate.netnih.gov |

| Detection Method | UV absorbance at 260 nm is common for nucleotides. LIF offers higher sensitivity for fluorescently labeled glycans. nih.govmdpi.com | UV detection is suitable for direct quantification, while LIF is used for trace-level analysis of derivatized glycans. nih.govmdpi.com |

| Separation Voltage | The electric field applied across the capillary that drives the separation. | Optimization of voltage is critical for achieving optimal resolution and analysis time. |

| Injection Method | Hydrodynamic or electrokinetic injection is used to introduce the sample into the capillary. | The choice of injection method can influence the amount of sample analyzed and the resulting peak shapes. |

Fluorometric and Spectrophotometric Enzymatic Assays

Enzymatic assays offer a functional approach to quantify specific nucleotide sugars. These methods rely on the high specificity of enzymes to catalyze a reaction involving the target analyte, leading to a measurable change in fluorescence or absorbance. While highly specific, the development of such assays for every nucleotide sugar can be a considerable undertaking.

For example, fluorometric methods can be developed by coupling the activity of a specific glycosyltransferase that utilizes this compound to a subsequent reaction that produces a fluorescent product. Spectrophotometric assays can be designed in a similar manner, where the reaction product absorbs light at a specific wavelength. These assays are often used to determine the activity of enzymes involved in nucleotide sugar metabolism, such as galactose-1-phosphate uridylyltransferase (GALT) and galactokinase (GALK), where the enzymatic products are quantified by LC-MS/MS. nih.gov

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling techniques are powerful tools for elucidating metabolic pathways and quantifying the flow of metabolites through these pathways. By introducing stable isotopes (e.g., ¹³C) into cellular systems, researchers can trace the metabolic fate of precursor molecules into downstream products like this compound.

Stable Isotope Tracing and Mass Isotopologue Profiling for Pathway Elucidation

Stable isotope tracing, coupled with mass spectrometry, allows for the detailed investigation of metabolic pathways. rsc.org In this approach, cells are cultured in media containing a nutrient, such as glucose, labeled with a stable isotope like ¹³C. mdpi.comnih.gov As the cells metabolize the labeled nutrient, the isotope is incorporated into various metabolites, including nucleotide sugars. nih.gov Mass spectrometry is then used to analyze the mass isotopologue distribution (MID) of these metabolites, which reveals the different patterns of isotope incorporation. biorxiv.org

This technique has been successfully applied to study nucleotide sugar metabolism in human pluripotent stem cells, providing insights into the flux of carbon from glucose into UDP-glucose, UDP-GlcNAc, and CMP-Neu5Ac. mdpi.comnih.gov The fragmentation of nucleotide sugars in the mass spectrometer allows for the independent analysis of labeling in the sugar and nucleotide moieties, providing detailed information about the biosynthetic pathways involved. nih.gov This approach can distinguish between different metabolic routes, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the hexosamine biosynthetic pathway. nih.govwindows.net

Table 3: Common Stable Isotopes and Their Applications in Glycan Metabolism Studies

| Isotope | Labeled Precursor | Metabolic Pathways Traced | Key Findings |

|---|---|---|---|

| ¹³C | [U-¹³C]-glucose | Glycolysis, Pentose Phosphate Pathway, Hexosamine Biosynthesis Pathway. nih.govwindows.net | Elucidation of carbon flux from glucose to various nucleotide sugars, revealing differential pathway utilization in different cell types. mdpi.comnih.gov |

| ¹³C | ¹³C-labeled monosaccharides (e.g., mannose, galactose) | Direct incorporation and interconversion pathways of monosaccharides into glycoconjugates. rsc.orgoup.com | Determination of the relative contributions of different exogenous sugars to glycoprotein (B1211001) formation. rsc.org |

| ¹⁵N | ¹⁵N-labeled glutamine | Hexosamine Biosynthesis Pathway (nitrogen source). | Tracking the incorporation of nitrogen into amino sugars like glucosamine (B1671600). |

Determination of Metabolic Flux Distribution in Cellular Systems

Metabolic flux analysis (MFA) is a quantitative approach used to determine the rates (fluxes) of metabolic reactions within a cell. nih.gov By combining isotopic labeling data with a stoichiometric model of cellular metabolism, MFA can provide a detailed picture of the metabolic state of a cell under specific conditions. nih.gov This is particularly valuable for understanding how changes in the cellular environment or genetic modifications affect glycosylation processes. nih.gov

Enzymatic Synthesis and Glycoengineering Strategies

The controlled synthesis of this compound and related structures is fundamental for detailed functional and structural studies. Enzymatic and glycoengineering approaches offer precise control over the formation of specific glycosidic linkages, overcoming the challenges of traditional chemical synthesis.

In Vitro Enzymatic Production of this compound and Poly-N-Acetyllactosamine Structures

The in vitro enzymatic synthesis of N-acetyllactosamine (LacNAc) and its polymeric form, poly-N-acetyllactosamine (poly-LacNAc), provides access to complex glycans that are difficult to isolate from natural sources. nih.gov These methods rely on the sequential or combined action of specific glycosyltransferases.

A primary method for synthesizing the LacNAc disaccharide involves the enzyme N-acetyllactosamine synthase (a β-1,4-galactosyltransferase or β4GalT), which transfers galactose from UDP-galactose (UDP-Gal) to an N-acetylglucosamine (GlcNAc) acceptor. capes.gov.br Research has demonstrated that UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) itself can serve as an acceptor substrate for β4GalT1 from human and bovine sources, leading to the direct synthesis of this compound (UDP-LacNAc). intervenn.comcusabio.comacs.orgacs.org This reaction represents a unique case where a Leloir glycosyltransferase uses a nucleotide-activated monosaccharide as an acceptor. A preparative enzymatic synthesis using β4GalT1 from human milk yielded UDP-LacNAc, which was subsequently characterized by mass spectrometry and NMR spectroscopy. intervenn.comacs.org

For the production of poly-LacNAc chains, which consist of repeating [Galβ1-4GlcNAcβ1-3] units, multi-enzyme systems are employed. These can be conducted in a sequential manner or as more efficient "one-pot" reactions. In a one-pot synthesis, multiple enzymes work in the same reaction vessel, often with a system for regenerating the expensive nucleotide sugar donors. nih.govacs.org

One-pot strategies have been developed using a combination of glycosyltransferases, such as human β1,4-galactosyltransferase-1 and β1,3-N-acetylglucosaminyltransferase from Helicobacter pylori, to produce poly-LacNAc structures of defined lengths. nih.govportlandpress.com These systems can be initiated from a chemically derivatized GlcNAc acceptor. To drive the reaction forward and prevent product inhibition, an enzyme like alkaline phosphatase is often added to degrade the UDP byproduct. nih.gov

Similarly, multi-enzyme reaction cycles have been established for the synthesis of LacNAc with in situ regeneration of UDP-Gal. One such system combines sucrose (B13894) synthase, UDP-glucose 4'-epimerase, and human β-1,4-galactosyltransferase. acs.org This approach significantly improves the economic feasibility of large-scale production. Another strategy utilizes a thermophilic bacterial thymidylyltransferase (RmlA) coupled with sugar-1-phosphate kinases to generate the necessary UDP-Gal and UDP-GlcNAc donors from inexpensive starting materials. nih.gov

The table below summarizes key enzymes and strategies used in the in vitro synthesis of LacNAc and poly-LacNAc structures.

| Synthesis Target | Key Enzymes | Strategy | Donor Substrates | Acceptor Substrate | Reference |

| This compound | β-1,4-galactosyltransferase 1 (β4GalT1) | Direct Enzymatic Transfer | UDP-galactose | UDP-N-acetylglucosamine | intervenn.comacs.org |

| N-Acetyllactosamine | β-1,4-galactosyltransferase, Sucrose synthase, UDP-glucose 4'-epimerase | Three-Enzyme Cycle with UDP-Gal Regeneration | Sucrose, UTP | N-acetylglucosamine | acs.org |

| Poly-N-Acetyllactosamine (Type 1) | β1,3-galactosyltransferase (from E. coli), β1,3-N-acetylglucosaminyltranferase (from H. pylori) | One-Pot or Sequential Synthesis | UDP-galactose, UDP-GlcNAc | Derivatized GlcNAc | nih.govnih.gov |

| Poly-N-Acetyllactosamine (Type 2) | β1,4-galactosyltransferase-1, β1,3-N-acetylglucosaminyltransferase (from H. pylori) | Chemo-enzymatic Synthesis | UDP-galactose, UDP-GlcNAc | β-GlcNAc glycosides | portlandpress.com |

| Oligo-N-Acetyllactosamine | Thermophilic thymidylyltransferase (RmlA), Kinases, Glycosyltransferases | Sequential One-Pot Synthesis | UTP, GlcNAc, Galactose | Azido-GlcNAc | nih.gov |

Design and Application of Pathway-Engineered Organisms for Glycoconjugate Production

Metabolic engineering of microorganisms provides a powerful platform for the large-scale production of complex glycans and glycoconjugates, including those containing N-acetyllactosamine. portlandpress.com This approach involves the rational modification of cellular metabolic pathways to enhance the production of a desired molecule.

A key focus has been the engineering of bacteria like Escherichia coli and Corynebacterium glutamicum to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the essential precursor for LacNAc synthesis. frontiersin.orgmdpi.com In C. glutamicum, the native genes involved in the UDP-GlcNAc biosynthetic pathway (glmS, glmM, and glmU) were overexpressed, leading to significant intracellular and extracellular accumulation of UDP-GlcNAc. frontiersin.org This demonstrates the potential of this organism as a chassis for producing UDP-linked activated sugars.

More complex pathways have also been reconstructed. For instance, a cell-free system was developed by combining individually expressed enzymes—a glucokinase (YqgR), an N-acetyl-glucosamine-phosphate mutase (Agm1), and an N-acetylglucosamine-1-phosphate uridyltransferase (GlmU)—to successfully create a three-step biosynthetic pathway producing UDP-GlcNAc from GlcNAc. researchgate.netnih.gov This approach avoids the constraints of cell viability and membrane transport.

Pathway engineering has also been applied to produce LacNAc itself. By combining two recombinant E. coli strains—one expressing a β1-4 galactosyltransferase gene (lgtB) and another engineered for UDP production—researchers have achieved microbial synthesis of LacNAc. mdpi.com Such strategies highlight the modularity of metabolic engineering, where different engineered strains can perform distinct parts of a synthetic pathway.

In eukaryotes, metabolic glycoengineering involves supplying cells with synthetic monosaccharide analogs, which are then incorporated into cellular glycoconjugates via the endogenous biosynthetic pathways. nih.gov This technique is invaluable for modifying cell surface glycans and studying their functions. A key challenge in engineering eukaryotic glycan synthesis is that it occurs in the Golgi apparatus, and the control and regulation of these pathways are not fully understood. portlandpress.com However, engineering plants to produce novel glycoconjugates is an area of active research, though it can be limited by competition with endogenous metabolic pathways. capes.gov.brpnas.org

Molecular Biology and Genetic Manipulation Techniques

The function of this compound and the enzymes that synthesize and modify it are often investigated using molecular biology tools. Techniques such as gene knockout, knockdown, and overexpression allow researchers to probe the roles of specific glycosyltransferases in cellular processes.

Gene Knockout, Knockdown, and Overexpression Studies for Functional Elucidation

Altering the expression levels of specific glycosyltransferase genes is a powerful method for elucidating their function in the context of a whole organism or cell line.

Gene Knockout/Knockdown: Studies in mice have been particularly insightful. Knockout of the gene for β-1,4N-acetylglucosaminyltransferase III (GnT-III), which creates a "bisecting" GlcNAc structure, has been shown to play a regulatory role, as the presence of this structure prevents several other glycosyltransferases from acting. glycoforum.gr.jp Similarly, knockout of the gene encoding β3GnT2, a major poly-N-acetyllactosamine synthase, resulted in a dramatic reduction of cell surface poly-LacNAc and led to hypersensitive immune cells, highlighting the role of these glycans in immune homeostasis. eaglehill.usresearchgate.net In contrast, knockout of GnT-V, which is involved in creating branched N-glycans that can be extended into poly-LacNAc chains, was found to reduce mammary tumor growth and metastasis in a mouse model. glycoforum.gr.jp

In human myeloid cell lines, silencing or knocking out the gene for the sialyltransferase ST3Gal-4 using shRNA or CRISPR/Cas9 technology resulted in an almost complete loss of the sialyl Lewis-X (sLeX) epitope on both N- and O-glycans. ashpublications.org This led to a 90-100% reduction in cell adhesion to selectins, demonstrating that ST3Gal-4 is the primary enzyme regulating the synthesis of selectin ligands in these cells. ashpublications.org

Overexpression: Conversely, overexpressing glycosyltransferases can reveal their roles in disease processes like cancer. Overexpression of GnT-III, for example, can inhibit the activity of other enzymes like GnT-V and suppress cancer metastasis by altering cell adhesion properties. mdpi.com These genetic manipulation studies are crucial for linking specific glycan structures, synthesized via pathways involving this compound, to distinct biological functions and disease states.

The table below summarizes findings from genetic manipulation studies of key glycosyltransferases.

| Gene (Enzyme) | Genetic Manipulation | Model System | Key Finding | Reference |

| B3GNT2 (β3GnT2) | Knockout | Mouse cells | Reduced cell surface poly-LacNAc; led to hypersensitive immunocytes. | researchgate.net |

| MGAT3 (GnT-III) | Knockout | Mouse | Regulatory role in N-glycan biosynthesis; affects subsequent enzyme action. | glycoforum.gr.jp |

| MGAT5 (GnT-V) | Knockout | Mouse | Reduced tumor growth and metastasis. | glycoforum.gr.jp |

| ST3GAL4 (ST3Gal-4) | Knockdown/Knockout | Human myeloid cells | Almost complete loss of sLeX epitope; abolished selectin binding. | ashpublications.org |

| MGAT3 (GnT-III) | Overexpression | Cancer cell lines | Inhibits other glycosyltransferases; suppresses cancer metastasis. | mdpi.com |

Recombinant Expression and Purification of Glycosyltransferases

To enable the in vitro synthesis and detailed biochemical characterization of enzymes involved in this compound metabolism, robust methods for their recombinant expression and purification have been developed. Glycosyltransferases are often membrane-bound proteins, which can complicate their production in soluble, active forms.

A common strategy is to express a truncated, soluble catalytic domain of the enzyme, removing the N-terminal transmembrane anchor. Various expression systems are used, including E. coli, yeast (Saccharomyces cerevisiae, Pichia pastoris), and insect cells (using the baculovirus expression vector system, BEVS). nih.govresearchgate.netnih.gov

For example, an active and soluble human β1,4-galactosyltransferase (β4GalT) was produced in E. coli using a maltose-binding protein (MBP) fusion system, which aids in proper folding and solubility. researchgate.net Human β4GalT1 has also been expressed in HEK293 cells and in a silkworm-BEVS, with the latter yielding a highly active enzyme. nih.govsigmaaldrich.com

Purification is often facilitated by adding affinity tags to the recombinant protein. Common tags include the polyhistidine-tag (His-tag), which binds to nickel-nitrilotriacetic acid (Ni-NTA) resin, and Glutathione S-transferase (GST). nih.govcusabio.com For instance, a His-tagged β-1,3-N-acetylglucosaminyltransferase 4 (B3GNT4) was expressed in E. coli and purified using immobilized metal affinity chromatography (IMAC). fishersci.fi Similarly, human β-1,3-N-acetylglucosaminyltransferase 6 (B3GNT6), also known as core 3 synthase, has been expressed in Chinese Hamster Ovary (CHO) cells and purified to greater than 95% purity. rndsystems.com

The choice of expression system can be critical, as post-translational modifications like glycosylation can affect enzyme activity and purification. For instance, N-glycosylation near a His-tag on recombinant β4GalT expressed in yeast was found to impair its binding to the purification resin. nih.gov

Structural Characterization of N-Acetyllactosamine-Containing Glycans

Determining the precise three-dimensional structure of glycans containing N-acetyllactosamine is crucial for understanding their interactions with glycan-binding proteins like lectins. A combination of high-resolution analytical techniques is employed for this purpose.

Mass Spectrometry (MS): MS is a primary tool for determining the composition and sequence of complex glycans. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze glycopeptides. nih.govacs.org However, the analysis of large, heterogeneous glycans like poly-LacNAc poses a significant challenge due to their low abundance and size. intervenn.comnih.gov To overcome this, methods have been developed to enrich for glycopeptides, for example by using anion-exchange chromatography, before MS analysis. intervenn.comnih.gov A novel LC-MS-based method called Glyco-RIDGE (Glycan heterogeneity-based Relational IDentification of Glycopeptide signals on Elution profile) uses accurate masses and retention times to identify glycopeptides without requiring complex fragmentation analysis, successfully identifying numerous poly-LacNAc-carrying proteins. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is unparalleled in its ability to provide detailed atomic-level structural information, including glycosidic linkage positions, anomeric configurations, and three-dimensional conformation in solution. acs.orgjst.go.jpresearchgate.net However, the NMR spectra of complex glycans often suffer from severe signal overlap (chemical shift degeneracy), particularly in polymers with repeating units like poly-LacNAc. acs.orgd-nb.info To address this, researchers use multi-dimensional NMR experiments and site-specific isotopic labeling (e.g., with ¹³C) to resolve individual sugar residues within a larger glycan chain. acs.orgd-nb.info

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides high-resolution data on the solid-state conformation of glycans and their complexes with proteins. tmc.eduosti.govacs.org For example, the crystal structure of a rotavirus glycan-binding domain revealed a novel fold that recognizes glycans containing the N-acetyllactosamine moiety. tmc.eduosti.gov Studies on a complete series of monofluorinated LacNAc analogs by X-ray diffraction, combined with NMR and computational methods, have provided comprehensive insight into how individual hydroxyl groups contribute to the conformational behavior of N-acetyllactosamine. acs.org

These advanced analytical methods, often used in combination, are essential for building a complete picture of the structure-function relationships of N-acetyllactosamine-containing glycans.

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry - FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a important technique for the characterization of nucleotide-activated sugars like this compound. nih.gov This soft ionization technique is particularly well-suited for analyzing non-volatile and thermally unstable polar compounds. sci-hub.se

In the analysis of UDP-LacNAc, FAB-MS is often performed in the negative-ion mode. This approach allows for the detection of the pseudo-molecular ion and characteristic fragment ions that help confirm the structure of the compound. For enzymatically synthesized Gal(β1-4)GlcNAc(α1-UDP), a prominent pseudo-molecular ion [M-Na]⁻ has been observed at a mass-to-charge ratio (m/z) of 790.0. merckmillipore.com The fragmentation pattern provides further structural information. For instance, fragment ions at m/z 462.0 and m/z 321.0 have been identified, corresponding to Hex-HexNAc-P and UMP, respectively, which confirms the disaccharide phosphate and uridine (B1682114) monophosphate components of the molecule. merckmillipore.com

The use of FAB-MS extends to the analysis of related neoglycolipids, where it aids in determining the monosaccharide sequence through the successive cleavage of sugar units. oup.comhitpredict.org The technique's ability to provide detailed molecular weight and structural information makes it an indispensable tool in the study of this compound and its derivatives. nih.govnovusbio.com

| Ion Type | Observed m/z | Corresponding Fragment | Reference |

| Pseudo-molecular ion | 790.0 | [M-Na]⁻ of Gal(β1-4)GlcNAc(α1-UDP) | merckmillipore.com |

| Fragment ion | 462.0 | Hex-HexNAc-P | merckmillipore.com |

| Fragment ion | 321.0 | UMP | merckmillipore.com |

| Table 1: Characteristic ions of this compound observed in negative-ion mode FAB-MS. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformation Analysis

1D NMR Spectroscopy: 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons within the UDP-LacNAc molecule. merckmillipore.com For instance, in the ¹H NMR spectrum of Gal(β1-4)GlcNAc(α1-UDP), distinct signals in the downfield region can be attributed to the protons of the uracil (B121893) ring. merckmillipore.com The anomeric configuration of the saccharide units can be determined from the coupling constants (J-values) between adjacent protons. bmj.com

2D NMR Spectroscopy: 2D NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton network within each sugar ring. researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to reveal the entire spin system of a sugar residue. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances. bmj.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in determining the glycosidic linkages by showing correlations between protons and carbons that are two or three bonds apart. This technique has been used to confirm the β1-4 linkage between the galactose and N-acetylglucosamine units in UDP-LacNAc. merckmillipore.comresearchgate.net